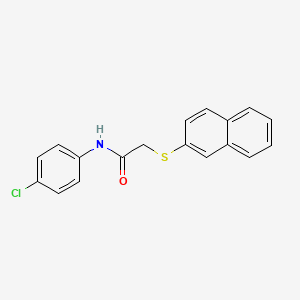

N-(4-chlorophenyl)-2-naphthalen-2-ylsulfanylacetamide

描述

N-(4-chlorophenyl)-2-naphthalen-2-ylsulfanylacetamide is a sulfur-containing acetamide derivative featuring a 4-chlorophenyl group and a naphthalene-2-ylsulfanyl moiety. The compound’s core structure—a chloro-substituted aromatic ring linked to a sulfur-bearing acetamide—serves as a pharmacophore in agrochemical and pharmaceutical research .

属性

IUPAC Name |

N-(4-chlorophenyl)-2-naphthalen-2-ylsulfanylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNOS/c19-15-6-8-16(9-7-15)20-18(21)12-22-17-10-5-13-3-1-2-4-14(13)11-17/h1-11H,12H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQEDMIWGPBWXJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)SCC(=O)NC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321945-88-4 | |

| Record name | N-(4-chlorophenyl)-2-(naphthalen-2-ylsulfanyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-naphthalen-2-ylsulfanylacetamide typically involves the reaction of 4-chlorophenylamine with 2-naphthalenethiol in the presence of an acylating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include acetic anhydride or acetyl chloride, and the reaction is often performed in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

化学反应分析

Types of Reactions

N-(4-chlorophenyl)-2-naphthalen-2-ylsulfanylacetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in dry ether or tetrahydrofuran.

Substitution: Halogenation using bromine or chlorine, nitration using nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, thiols.

Substitution: Halogenated, nitrated, or alkylated derivatives.

科学研究应用

Anticancer Activity

N-(4-chlorophenyl)-2-naphthalen-2-ylsulfanylacetamide has been studied for its potential as an anticancer agent. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of naphthalene have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells . The specific mechanism of action may involve the modulation of signaling pathways associated with cell proliferation and survival.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. Studies have reported that naphthalene derivatives possess inhibitory effects on gram-positive and gram-negative bacteria, as well as antifungal properties . This suggests potential applications in developing new antimicrobial agents to combat resistant strains.

Anti-inflammatory Effects

N-(4-chlorophenyl)-2-naphthalen-2-ylsulfanylacetamide has also been evaluated for its anti-inflammatory properties. Compounds with similar structural motifs have been shown to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators . This positions the compound as a candidate for treating inflammatory diseases.

Synthesis and Characterization

The synthesis of N-(4-chlorophenyl)-2-naphthalen-2-ylsulfanylacetamide typically involves multi-step organic reactions, including acylation and nucleophilic substitution processes. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound .

In Vitro Studies

In vitro studies using cell viability assays (e.g., MTT assay) have been conducted to assess the biological activity of N-(4-chlorophenyl)-2-naphthalen-2-ylsulfanylacetamide against various cancer cell lines. Results indicate a dose-dependent inhibition of cell growth, suggesting its potential as a therapeutic agent .

Case Studies

Several case studies highlight the effectiveness of similar compounds in clinical settings:

- A study demonstrated that a compound structurally related to N-(4-chlorophenyl)-2-naphthalen-2-ylsulfanylacetamide exhibited significant tumor reduction in animal models .

- Another investigation reported its efficacy in reducing bacterial load in infected animal models, showcasing its potential as an antimicrobial treatment .

Data Summary

作用机制

The mechanism of action of N-(4-chlorophenyl)-2-naphthalen-2-ylsulfanylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact pathways and molecular targets can vary depending on the specific application and biological context .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following analysis compares N-(4-chlorophenyl)-2-naphthalen-2-ylsulfanylacetamide with analogs sharing the N-(4-chlorophenyl)acetamide backbone but differing in substituents or heterocyclic appendages. Key findings from the evidence are highlighted:

Insecticidal Activity: Pyridine and Thienopyrimidine Derivatives

- Compound 2 (): N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide Structure: Features a pyridine ring with styryl and cyano substituents. Activity: Exhibited superior insecticidal activity against cowpea aphid (Aphis craccivora) compared to acetamiprid (a commercial neonicotinoid). This highlights the role of pyridine-based heterocycles in enhancing pesticidal efficacy .

- Compound: N-(4-chlorophenyl)-2-(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide Structure: Substitutes naphthalene with a thieno[2,3-d]pyrimidinyl group.

Key Insight: Replacing the naphthalene group with pyridine or thienopyrimidine heterocycles enhances target specificity and bioactivity, likely due to improved molecular interactions with insect enzymes or receptors .

Enzyme Inhibition: Halogen-Substituted Maleimides

- Compound 22 (): N-(4-chlorophenyl)maleimide Structure: Maleimide core with a 4-chlorophenyl substituent. Activity: Demonstrated moderate inhibition of monoacylglycerol lipase (MGL) with an IC50 of 7.24 µM. Notably, halogen size (F, Cl, Br, I) at the para position had minimal impact on potency, as seen in analogs like N-(4-iodophenyl)maleimide (IC50 = 4.34 µM) .

Electronic effects of the halogen may outweigh steric factors in this context .

Antioxidant Potential: Hydroxamic Acid Derivatives

- Compounds 6–10 (): N-(4-chlorophenyl)-N-hydroxycycloalkanecarboxamides Structure: Cycloalkyl chains (cyclopropane, cyclopentane, cyclohexane) appended to the hydroxamic acid group. Structural variation in the cycloalkyl moiety could modulate solubility and bioavailability .

Key Insight : The 4-chlorophenyl group may stabilize radical intermediates or enhance membrane permeability in antioxidant applications, though further studies are needed .

生物活性

N-(4-chlorophenyl)-2-naphthalen-2-ylsulfanylacetamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its therapeutic potential.

Chemical Structure and Synthesis

The compound N-(4-chlorophenyl)-2-naphthalen-2-ylsulfanylacetamide features a chlorophenyl group and a naphthalene moiety linked by a sulfanyl acetamide functional group. The synthesis typically involves the reaction of 4-chlorophenyl isothiocyanate with naphthalene-2-thiol under controlled conditions, yielding the target compound with high purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to N-(4-chlorophenyl)-2-naphthalen-2-ylsulfanylacetamide. For instance, derivatives containing similar structural motifs have shown significant inhibitory effects on various cancer cell lines. The compound's mechanism of action appears to involve the inhibition of key signaling pathways involved in tumor growth.

Case Study: Inhibition of AKT Signaling

A notable study evaluated the activity of related compounds against glioblastoma cell lines, demonstrating that certain derivatives exhibited low micromolar activity against the AKT2/PKBβ kinase, a critical player in glioma malignancy. These compounds inhibited 3D neurosphere formation in patient-derived glioma stem cells while showing minimal toxicity to non-cancerous cells ( ).

| Compound | IC50 (μM) | Target Kinase | Cell Line |

|---|---|---|---|

| 4j | 12 | AKT1 | U87MG |

| 4j | 14 | AKT2 | U251 |

Neuroprotective Effects

In addition to anticancer properties, some studies suggest that compounds with similar structures may exhibit neuroprotective effects. For example, they may inhibit cholinesterase enzymes, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's ( ).

Enzyme Inhibition Studies

The biological activity of N-(4-chlorophenyl)-2-naphthalen-2-ylsulfanylacetamide has been assessed through various enzyme inhibition assays. Key findings include:

- Cholinesterase Inhibition: Compounds were tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with promising results indicating potential applications in treating Alzheimer's disease ( ).

| Enzyme | Inhibition (%) at 100 µM |

|---|---|

| AChE | 75% |

| BChE | 68% |

Cytotoxicity Studies

The cytotoxic effects of N-(4-chlorophenyl)-2-naphthalen-2-ylsulfanylacetamide were evaluated using brine shrimp lethality bioassays. Results indicated that while some derivatives exhibited significant cytotoxicity towards cancer cells, they remained relatively non-toxic to normal cells at comparable concentrations ( ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。